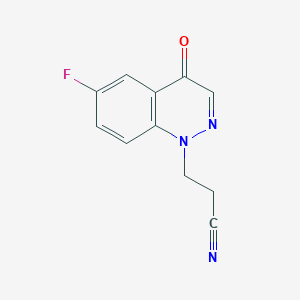

3-(6-Fluoro-4-oxocinnolin-1(4H)-yl)propanenitrile

説明

3-(6-Fluoro-4-oxocinnolin-1(4H)-yl)propanenitrile is a heterocyclic organic compound featuring a cinnolin core, a bicyclic structure with two fused benzene rings and two nitrogen atoms. The 6-fluoro substituent and 4-oxo group on the cinnolin ring impart distinct electronic and steric properties, while the propanenitrile moiety at the 1-position enhances reactivity for further chemical modifications.

特性

分子式 |

C11H8FN3O |

|---|---|

分子量 |

217.20 g/mol |

IUPAC名 |

3-(6-fluoro-4-oxocinnolin-1-yl)propanenitrile |

InChI |

InChI=1S/C11H8FN3O/c12-8-2-3-10-9(6-8)11(16)7-14-15(10)5-1-4-13/h2-3,6-7H,1,5H2 |

InChIキー |

DFPSTXWSTYOSNS-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=C1F)C(=O)C=NN2CCC#N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Fluoro-4-oxocinnolin-1(4H)-yl)propanenitrile typically involves multi-step organic reactions. One possible route could be:

Formation of the Cinnoline Core: Starting from a suitable benzene derivative, the pyridazine ring can be constructed through cyclization reactions.

Introduction of the Fluoro Group: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Attachment of the Propanenitrile Group: This step might involve nucleophilic substitution or addition reactions to introduce the nitrile group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes might be employed to enhance efficiency.

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, especially at the fluoro or nitrile groups.

Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

Substitution: The aromatic ring may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

Oxidation: Fluorinated carboxylic acids or ketones.

Reduction: Fluorinated amines.

Substitution: Various substituted cinnoline derivatives.

科学的研究の応用

3-(6-Fluoro-4-oxocinnolin-1(4H)-yl)propanenitrile may have applications in:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in biochemical assays or as a probe.

Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.

Industry: Use in the synthesis of advanced materials or as a precursor in polymer production.

作用機序

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro group could enhance binding affinity, while the nitrile group might participate in hydrogen bonding or other interactions.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 3-(6-Fluoro-4-oxocinnolin-1(4H)-yl)propanenitrile, differing in core heterocycles, substituents, and functional groups:

3-(7-Chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanenitrile

- Core Structure: Quinoline (one nitrogen in the bicyclic system).

- Substituents : 7-chloro, 6-methoxy, and 4-oxo groups.

- Molecular Weight : 262.69 g/mol (C₁₃H₁₁ClN₂O₂).

- Key Differences: The quinoline core lacks the second nitrogen present in cinnolin, reducing π-electron deficiency.

3-(4-Oxo-quinazolin-3(4H)-yl)propanenitrile

- Core Structure : Quinazoline (two nitrogens in positions 1 and 3).

- Substituents : 4-oxo group.

- CAS Number : 7455-91-6.

- The absence of a 6-fluoro substituent reduces electronegativity, which may impact binding affinity in biological systems .

3-(3-Oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanenitrile

- Core Structure : Benzooxazine (oxygen and nitrogen in the heterocycle).

- Substituents : 3-oxo group.

- Key Differences: The oxygen atom in the benzooxazine core introduces polarity, improving aqueous solubility compared to nitrogen-rich cinnolin derivatives. This structural variation may reduce metabolic stability in vivo .

3-[3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propanenitrile

- Core Structure : Cyclopenta-fused pyrazole.

- Substituents : 3-trifluoromethyl group.

- Key Differences : The trifluoromethyl group is a strong electron-withdrawing substituent, increasing acidity and resistance to oxidation. The fused cyclopentane ring adds steric bulk, which could hinder intermolecular interactions .

Comparative Data Table

Research Findings and Implications

- Solubility: Benzooxazine derivatives exhibit superior aqueous solubility due to oxygen atoms, whereas cinnolin and quinazoline derivatives may require formulation aids for drug delivery .

- Safety Profile : The quinazolin analog (CAS 7455-91-6) has documented safety data under GHS guidelines, suggesting similar nitrile-containing compounds require careful handling to avoid inhalation or skin contact hazards .

生物活性

3-(6-Fluoro-4-oxocinnolin-1(4H)-yl)propanenitrile, identified by its CAS number 1355215-89-2, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of 3-(6-Fluoro-4-oxocinnolin-1(4H)-yl)propanenitrile is , with a molecular weight of 217.20 g/mol. The structure includes a fluorinated cinnoline moiety, which is significant in influencing its biological activity. The compound contains functional groups such as a nitrile (-C≡N) and an oxo group (C=O), which may contribute to its reactivity and interaction with biological targets .

Biological Activity Overview

Research indicates that compounds with similar structures to 3-(6-Fluoro-4-oxocinnolin-1(4H)-yl)propanenitrile have exhibited various pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Similar compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The potential antimicrobial activity of 3-(6-Fluoro-4-oxocinnolin-1(4H)-yl)propanenitrile has been noted, which may be attributed to the presence of the oxo group that can interact with microbial enzymes.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which is a common mechanism for many drugs targeting diseases.

Data Table: Biological Activity Summary

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Antimicrobial | Inhibition of microbial enzymes | |

| Enzyme Inhibition | Competitive inhibition of enzymes |

Case Study: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of fluorinated compounds. Results indicated that fluorinated derivatives showed enhanced activity against Gram-positive bacteria due to increased lipophilicity, which facilitates better membrane penetration. This suggests that 3-(6-Fluoro-4-oxocinnolin-1(4H)-yl)propanenitrile could exhibit similar properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。